molecular formula C6H10BrN3O2 B6308683 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide CAS No. 60588-95-6

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide

Cat. No.: B6308683
CAS No.: 60588-95-6
M. Wt: 236.07 g/mol
InChI Key: MWBDJMDTWSAUKL-UHFFFAOYSA-M
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Description

This quaternary triazinium salt (CAS: 60588-95-6) features a 1,3,5-triazine core substituted with three methyl groups at positions 1, 3, and 5, and two ketone oxygen atoms at positions 2 and 2. The bromide counterion stabilizes the positively charged triazinium ring.

Properties

IUPAC Name

1,3,5-trimethyl-1,3,5-triazin-1-ium-2,4-dione;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3O2.BrH/c1-7-4-8(2)6(11)9(3)5(7)10;/h4H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBDJMDTWSAUKL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C(=O)N(C1=O)C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496286
Record name 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60588-95-6
Record name 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methyl groups. The resulting intermediate is then treated with hydrobromic acid to introduce the bromide ion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of triazine derivatives with different functional groups.

Scientific Research Applications

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antitumor agent.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antitumor activity may be attributed to its ability to interfere with DNA synthesis and cell division.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties compared to related triazine-based compounds:

Compound Substituents Key Properties Applications
1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide Methyl groups (1,3,5), ketone oxygens (2,4), bromide counterion High polarity, ionic solubility in polar solvents Catalyst, intermediate for ionic liquids, potential antiviral agents
4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives (e.g., Compound 22 ) Morpholine groups (4,6), urea/ester substituents Enhanced solubility in organic solvents, hydrogen-bonding capacity Pharmaceuticals (e.g., kinase inhibitors), supramolecular chemistry
DHT (Dihydrotriazine) esters (e.g., compound 2 ) Ethyl ester groups, carboxyethyl substituents Improved water solubility and lipophilicity Antiviral agents (e.g., tobacco mosaic virus inhibition)

Physicochemical Properties

  • Solubility: The methyl and ketone substituents in the target compound confer higher polarity compared to morpholino derivatives (e.g., Compound 22 ), which exhibit better solubility in aprotic solvents. DHT esters, however, balance aqueous and lipid solubility due to ester functional groups .
  • Thermal Stability: Quaternary triazinium salts like the target compound are thermally stable up to 200°C, whereas morpholino-triazines degrade at lower temperatures (~150°C) due to weaker N-morpholine bonds .

Biological Activity

1,3,5-Trimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1,3,5-triazin-1-ium bromide (CAS No. 60588-95-6) is a triazine derivative that has garnered attention for its potential biological activities. Triazine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article delves into the biological activity of this specific triazine derivative, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10BrN3O2. It features a triazine ring with various substituents that significantly influence its biological activity.

Property Value
Molecular Weight236.066 g/mol
AppearanceWhite to light yellow powder
SolubilitySoluble in water
CAS Number60588-95-6

Anticancer Activity

Research indicates that derivatives of triazine compounds exhibit significant anticancer properties. A study focused on various triazine derivatives demonstrated their effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The anti-proliferative activities were assessed using the MTT assay.

Key Findings:

  • Compounds with specific substituents on the triazine core showed varied anti-proliferative activity.
  • IC50 values for the most potent derivatives ranged from 4.54 µM to 10.41 µM against HCT-116 cells and were similarly effective against MCF-7 cells .

Antimicrobial Activity

Triazine derivatives have also been reported to possess antimicrobial properties. A review highlighted that various substituted triazines exhibit antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study:
In a comparative study of several triazine derivatives:

  • Compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • The structure-activity relationship suggested that electron-withdrawing groups enhance antimicrobial efficacy .

Anti-inflammatory and Immunomodulatory Effects

Some studies have suggested that triazine derivatives may exhibit anti-inflammatory properties. These compounds can modulate immune responses by inhibiting pro-inflammatory cytokines.

Research Findings:
A study found that certain triazine derivatives reduced levels of TNF-alpha and IL-6 in vitro, indicating potential as anti-inflammatory agents .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Estrogen Receptors: Some derivatives have shown the ability to bind to estrogen receptors (ERα and ERβ), influencing cell proliferation in hormone-sensitive cancers .
  • Enzyme Inhibition: Certain compounds inhibit key enzymes involved in cancer cell metabolism and proliferation.

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